molecular formula C22H41NO5 B14482193 Acetyl carboxymethyl stearoyl glycine CAS No. 70938-21-5

Acetyl carboxymethyl stearoyl glycine

Cat. No.: B14482193
CAS No.: 70938-21-5
M. Wt: 399.6 g/mol
InChI Key: FGNQANUXUCVISM-UHFFFAOYSA-N
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Description

Acetyl carboxymethyl stearoyl glycine is a multifunctional glycine derivative incorporating three distinct modifications: an acetyl group, a carboxymethyl group, and a stearoyl (C18:0) fatty acid chain. Glycine derivatives, particularly acyl glycines, are recognized for their roles in lipid signaling and metabolic regulation . This combination of functional groups suggests unique physicochemical and biological properties compared to simpler glycine derivatives.

Properties

CAS No.

70938-21-5

Molecular Formula

C22H41NO5

Molecular Weight

399.6 g/mol

IUPAC Name

2-[carboxymethyl(octadecanoyl)amino]acetic acid

InChI

InChI=1S/C22H41NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)23(18-21(25)26)19-22(27)28/h2-19H2,1H3,(H,25,26)(H,27,28)

InChI Key

FGNQANUXUCVISM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl carboxymethyl stearoyl glycine typically involves the reaction of glycine with stearic acid and acetic anhydrideThe reaction conditions often include the use of solvents like benzene or ether and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetyl carboxymethyl stearoyl glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of this compound.

Scientific Research Applications

Acetyl carboxymethyl stearoyl glycine is a chemical compound with the molecular formula C22H41NO5 . It has diverse applications, particularly in the context of hair growth and as a component in studying gut health .

Scientific Research Applications
Hair Growth Promoter:

  • N-acylated amino acids A composition containing mono-N-acylated amino acids, where the acyl group has 2 to 20 carbon atoms, can induce, maintain, or increase hair growth when applied topically to mammalian skin or hair .
  • N-acetyl glycine Studies on rat skin have shown that N-acetyl glycine may promote hair growth . A test solution containing 10% N-acetyl glycine was used in one experiment .

Gut Microbiome and Colitis Studies:

  • Anti-inflammatory agent Glycine (Gly), a simple amino acid, functions as an anti-inflammatory immune-nutrient and intestinal microbiota regulator .
  • Colitis research Glycine supplementation can regulate serum concentrations of amino acids, levels of colonic immune-associated gene expression, and the intestinal microbiota in colitis . It can reverse acetic acid-induced increases in serum concentrations of amino acids like glutamate, leucine, isoleucine, and valine .
  • Gene expression Glycine inhibits colonic gene expression of interleukin-(IL-) 1β and promotes IL-10 expression in colitis mice .
  • Microbiota balance Glycine supplementation can reverse the acetic acid-induced reduction in bacteria abundance, such as Clostridia, Ruminococcaceae, and Clostridiales .

Metabolic Studies:

  • Metabolic pathway Acetyl-CoA, which is related to acetyl compounds such as this compound, is involved in the conversion of β-ketoadipate into Krebs cycle intermediates .
  • GutCyc Computational models like GutCyc are used to reconstruct metabolic routes and analyze metabolic pathways in the human gut microbiome, which can include compounds like this compound .

Mechanism of Action

The mechanism of action of acetyl carboxymethyl stearoyl glycine involves its interaction with specific molecular targets and pathways. The compound can modulate cellular processes by binding to receptors or enzymes, thereby influencing signaling pathways and metabolic activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acyl Glycine Derivatives

Acyl glycines vary in chain length and saturation, significantly affecting their biological activity:

  • Its long hydrocarbon chain enhances lipid bilayer integration but may reduce solubility in aqueous environments .
  • Palmitoyl Glycine (C16:0) : Structurally similar to stearoyl glycine but with a shorter chain, showing comparable signaling roles in cytochrome c-mediated pathways .
  • Capryloyl Glycine (C8:0): A shorter-chain derivative (C10H19NO3) with higher water solubility and applications in cosmetics due to mild surfactant properties .

Key Insight : Longer acyl chains (e.g., stearoyl) enhance membrane affinity but may reduce bioactivity in specific contexts. For example, stearoyl derivatives of platelet-activating factors were inactive, whereas acetyl or propionyl variants showed high potency .

Carboxymethylated Glycine Derivatives

Carboxymethylation introduces a negatively charged group, altering molecular interactions:

  • Carboxymethylated Hemoglobin : Carboxymethylation of N-terminal residues increases tetramer dissociation by 2-fold, highlighting its destabilizing effect on protein quaternary structures .
  • Acetyl vs. Carboxymethyl Groups : Acetyl groups fully neutralize positive charges at N-termini, whereas carboxymethyl groups retain partial charge, leading to divergent effects on stability and solubility .

Acetylated Amino Acid Derivatives

Acetylation is a common modification to enhance bioavailability or modulate charge:

  • Acetylated Lysolecithins : Acetyl variants (e.g., 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine) exhibit potent platelet-activating activity (EC₅₀ = 10⁻¹⁰ M), while stearoyl derivatives are inactive .
  • Acetyl-CoA Carboxylase Regulation : Acetyl groups in metabolic intermediates (e.g., acetyl-CoA) influence enzyme activity, suggesting acetylated glycines may interact with lipid-metabolizing enzymes .

Data Table: Comparative Properties of Glycine Derivatives

Compound Molecular Formula Acyl Chain Length Solubility Key Biological Activity Reference
Acetyl Carboxymethyl Stearoyl Glycine* Not Available C18 Low Hypothesized lipid signaling Inferred
Stearoyl Glycine C20H39NO3 C18 Low Lipid signaling, cytochrome c
Capryloyl Glycine C10H19NO3 C8 High Surfactant, antimicrobial
Acetyl-GEPC C26H54NO7P C16 (alkyl) Moderate Platelet activation (EC₅₀ = 10⁻¹⁰ M)
Carboxymethylated Hemoglobin - - Variable Tetramer dissociation (+2-fold)

*Inferred properties based on structural analogs.

Research Findings and Mechanistic Insights

  • Acyl Chain Length and Bioactivity : Shorter acyl chains (C8–C16) in glycine derivatives correlate with higher aqueous solubility and bioactivity in systems like platelet activation . Long chains (C18) may limit diffusion or receptor binding .
  • Metabolic Interactions : Stearoyl glycine derivatives may influence lipid metabolism via pathways involving acetyl-CoA carboxylase or cytochrome c, as seen in hypolipidemic effects of triterpenes .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing ACSMG, and how can reaction conditions be validated?

  • Methodological Answer : ACSMG synthesis typically involves condensation of stearic acid derivatives with glycine, followed by acetylation and carboxymethylation. Key steps include:

  • Acylation : React stearoyl chloride with glycine in a basic aqueous medium (pH 8–10) to form stearoyl glycine.
  • Carboxymethylation : Introduce a carboxymethyl group using chloroacetic acid under alkaline conditions.
  • Acetylation : Treat with acetyl chloride in anhydrous solvent (e.g., dichloromethane).
    Validation involves monitoring intermediates via thin-layer chromatography (TLC) and confirming the final product using GC-MS (m/z = 340 for stearoyl glycine backbone) and DSC (thermal stability analysis) .

Q. Which analytical techniques are most reliable for characterizing ACSMG's structural and thermal properties?

  • Methodological Answer :

  • GC-MS : Identifies molecular weight and fragmentation patterns (e.g., m/z = 340 for stearoyl glycine).
  • DSC : Measures melting points and phase transitions (e.g., endothermic peaks at ~80–90°C for acyl glycines).
  • NMR : Resolves carboxymethyl (-CH₂COOH) and acetyl (-COCH₃) groups via ¹³C and ¹H spectra.
    Cross-referencing these methods ensures structural accuracy, as shown in studies of analogous N-acyl glycines .

Q. How can researchers assess the purity of ACSMG batches, and what thresholds are acceptable for in vitro studies?

  • Methodological Answer :

  • Fatty Acid Composition Analysis : Use gas chromatography with flame ionization detection (GC-FID) to quantify residual stearic acid. A purity threshold of ≥95% is recommended for reproducible bioactivity assays.
  • Ash Content Testing : Follow NF 26 guidelines (e.g., ≤0.1% total ash) to exclude inorganic impurities .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized to modify ACSMG's acyl chain without degrading its glycine moiety?

  • Methodological Answer : Industrial-grade palladium catalysts (e.g., Pd/C) under mild H₂ pressure (1–2 atm) selectively hydrogenate unsaturated bonds in the stearoyl chain. Key parameters:

  • Temperature : 25–40°C to prevent glycine decomposition.
  • Solvent : Ethanol/water mixtures (70:30 v/v) enhance catalyst stability.
    Monitor progress via FT-IR (disappearance of C=C stretches at 1650 cm⁻¹) .

Q. What experimental designs resolve contradictions between DSC thermal data and NMR structural predictions for ACSMG derivatives?

  • Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Mitigation strategies:

  • Controlled Recrystallization : Use solvent systems (e.g., ethyl acetate/hexane) to isolate dominant polymorphs.
  • Dynamic DSC : Run heating/cooling cycles (5°C/min) to identify reversible phase changes.
  • Solid-State NMR : Resolve crystalline vs. amorphous content.
    Example: A 2022 study linked inconsistent DSC endotherms to solvent-trapped amorphous phases, resolved via vacuum drying .

Q. How do enzymatic synthesis routes (e.g., glycine reductases) compare to chemical methods in yield and scalability for ACSMG production?

  • Methodological Answer :

  • Enzymatic Routes : Glycine reductase (EC 1.21.4.2) from Eubacterium acidaminophilum catalyzes reductive amination but requires selenocysteine cofactors and anaerobic conditions. Yields are lower (40–60%) but avoid harsh solvents.
  • Chemical Routes : Higher yields (85–90%) but generate halogenated byproducts (e.g., HCl).
    Hybrid approaches (e.g., enzymatic acylation followed by chemical modification) balance efficiency and sustainability .

Data Analysis & Validation

Q. What statistical approaches are appropriate for justifying sample sizes in ACSMG bioactivity studies?

  • Methodological Answer : Use power analysis (α = 0.05, β = 0.2) based on pilot data. For example, a study testing ACSMG’s surfactant efficiency required n = 12 replicates to detect a 15% reduction in surface tension (SD = 5%, effect size = 3). ANOVA or linear mixed models account for batch variability .

Q. How can researchers validate ACSMG’s biological activity using in vitro models, and what controls are essential?

  • Methodological Answer :

  • Cell-Based Assays : Use HEK293 or HaCaT cells to test cytotoxicity (MTT assay) and anti-inflammatory effects (IL-6/IL-8 ELISA). Include stearic acid and glycine controls to isolate ACSMG-specific effects.
  • Permeability Studies : Franz diffusion cells with synthetic membranes quantify skin penetration rates.
    A 2023 study linked ACSMG’s repellent activity to its critical micelle concentration (CMC), validated via dynamic light scattering (DLS) .

Table 1. Key Analytical Parameters for ACSMG Characterization

Technique Target Parameter Acceptance Criteria Reference
GC-MSMolecular weightm/z = 340 (stearoyl glycine)
DSCMelting point80–90°C (sharp endotherm)
GC-FIDStearic acid impurity≤2% of total peak area
NMRAcetyl group integration3.0–3.2 ppm (¹H, singlet)

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